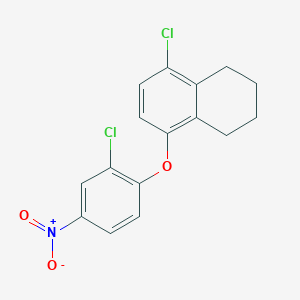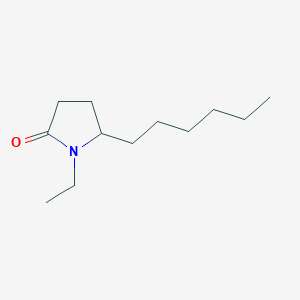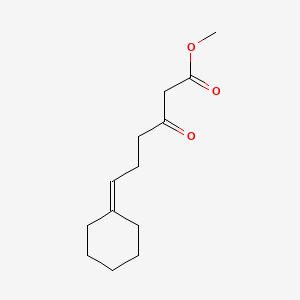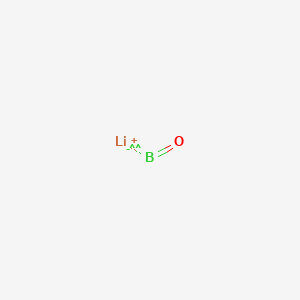
Lithium boron monoxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium boron monoxide is an inorganic compound composed of lithium, boron, and oxygen. It is a relatively lesser-known compound compared to other lithium or boron compounds, but it holds significant potential in various scientific and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions: Lithium boron monoxide can be synthesized through the reaction of lithium hydroxide with boron monoxide at elevated temperatures. The reaction typically occurs in a controlled atmosphere to prevent contamination and ensure purity. The general reaction is as follows: [ \text{LiOH} + \text{B}_2\text{O}_3 \rightarrow \text{LiBO}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound involves high-temperature solid-state reactions. The raw materials, lithium hydroxide and boron monoxide, are mixed in stoichiometric ratios and heated in a furnace at temperatures ranging from 500°C to 700°C. The reaction is monitored to ensure complete conversion and the resulting product is purified through recrystallization or other suitable methods.
化学反応の分析
Types of Reactions: Lithium boron monoxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products Formed:
Oxidation: The oxidation of this compound typically results in the formation of lithium borate and boric acid.
Reduction: Reduction reactions yield lithium hydride and boron hydride.
Substitution: Substitution reactions can produce various lithium halides and boron halides.
科学的研究の応用
Lithium boron monoxide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other boron and lithium compounds. Its unique reactivity makes it valuable in various chemical reactions and catalysis.
Biology: Research is ongoing to explore its potential as a bioactive compound, particularly in drug delivery systems and as a component in biomaterials.
Medicine: this compound is being investigated for its potential use in medical imaging and as a therapeutic agent due to its unique properties.
Industry: It is used in the production of advanced ceramics, glass, and as an additive in lithium-ion batteries to enhance performance and stability.
作用機序
The mechanism by which lithium boron monoxide exerts its effects is primarily through its interaction with molecular targets and pathways. It can act as a Lewis acid or base, facilitating various chemical reactions. In biological systems, it may interact with cellular components, influencing biochemical pathways and cellular functions. Its ability to form stable complexes with other molecules makes it a versatile compound in both chemical and biological contexts.
類似化合物との比較
Lithium Borate (Li2B4O7): Used in glass and ceramics production, and as a flux in metallurgy.
Lithium Metaborate (LiBO2): Commonly used in analytical chemistry for sample preparation.
Boron Monoxide (B2O3): Used in glassmaking and as a precursor for other boron compounds.
Uniqueness: Lithium boron monoxide stands out due to its unique combination of lithium and boron, offering properties that are not found in other similar compounds. Its reactivity and stability make it a valuable compound for various applications, particularly in advanced materials and chemical synthesis.
特性
CAS番号 |
77965-53-8 |
|---|---|
分子式 |
BLiO |
分子量 |
33.8 g/mol |
InChI |
InChI=1S/BO.Li/c1-2;/q-1;+1 |
InChIキー |
GMGUPUZRJDPDCC-UHFFFAOYSA-N |
正規SMILES |
[Li+].[B-]=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Chloro(dimethyl)[(trimethylstannyl)methyl]stannane](/img/structure/B14430740.png)

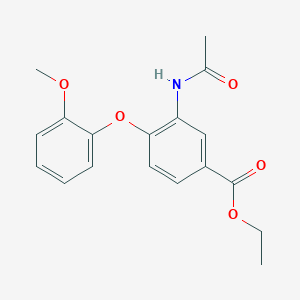
![2,3,4,5-Tetrachloro-6-[(diethylamino)methyl]phenol](/img/structure/B14430758.png)
![2-({2-[Ethenyl(dimethyl)silyl]ethyl}sulfanyl)ethan-1-amine](/img/structure/B14430764.png)
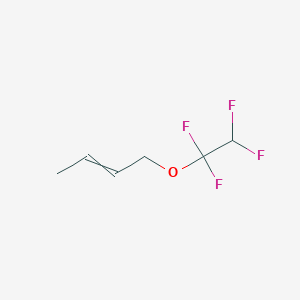

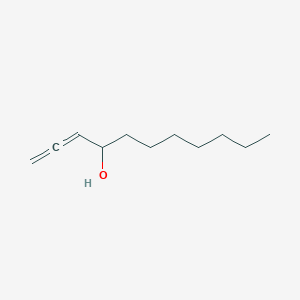
![2-(2-Chlorophenyl)-N-[2-(3-chlorophenyl)propan-2-yl]acetamide](/img/structure/B14430786.png)

